

Application Notes and Protocols for CRISPR-Cas9 Screening with IBG3 Treatment

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Compound of Interest

Compound Name: IBG3

Cat. No.: B12364709

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Introduction

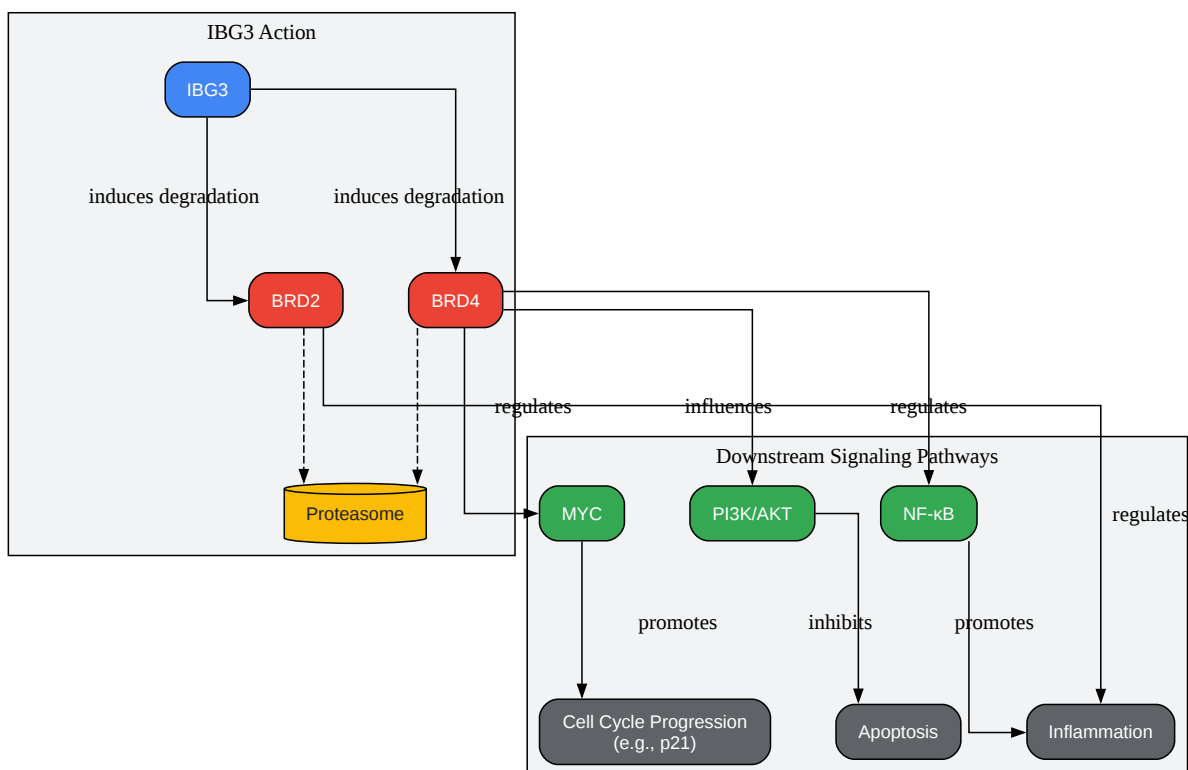
CRISPR-Cas9 technology has emerged as a powerful tool for functional genomics, enabling researchers to systematically investigate gene function on a genome-wide scale. When combined with small molecule therapeutics, CRISPR-Cas9 screens can elucidate mechanisms of drug action, identify genetic dependencies, and uncover novel therapeutic targets. These application notes provide a comprehensive guide for conducting CRISPR-Cas9 screens with **IBG3**, a potent and selective dual degrader of Bromodomain-containing protein 2 (BRD2) and BRD4.

IBG3 is a dual JQ1-containing BET molecular glue degrader that targets BRD2 and BRD4 for degradation.^[1] By degrading these key epigenetic readers, **IBG3** disrupts the transcriptional programs they control, which are often dysregulated in cancer and other diseases. BRD4, in particular, is a master regulator of transcription, and its degradation has been shown to impact numerous signaling pathways, including those driven by MYC, NFκB, and the PI3K/AKT pathway. A CRISPR-Cas9 screen in the presence of **IBG3** can identify genes whose loss sensitizes or confers resistance to BRD2/4 degradation, providing valuable insights into the compound's synthetic lethal interactions and potential resistance mechanisms.

Signaling Pathways Associated with BRD2 and BRD4

BRD2 and BRD4 are members of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating gene expression.

Degradation of BRD2 and BRD4 by **IBG3** is expected to impact several key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. A simplified overview of these pathways is presented below.

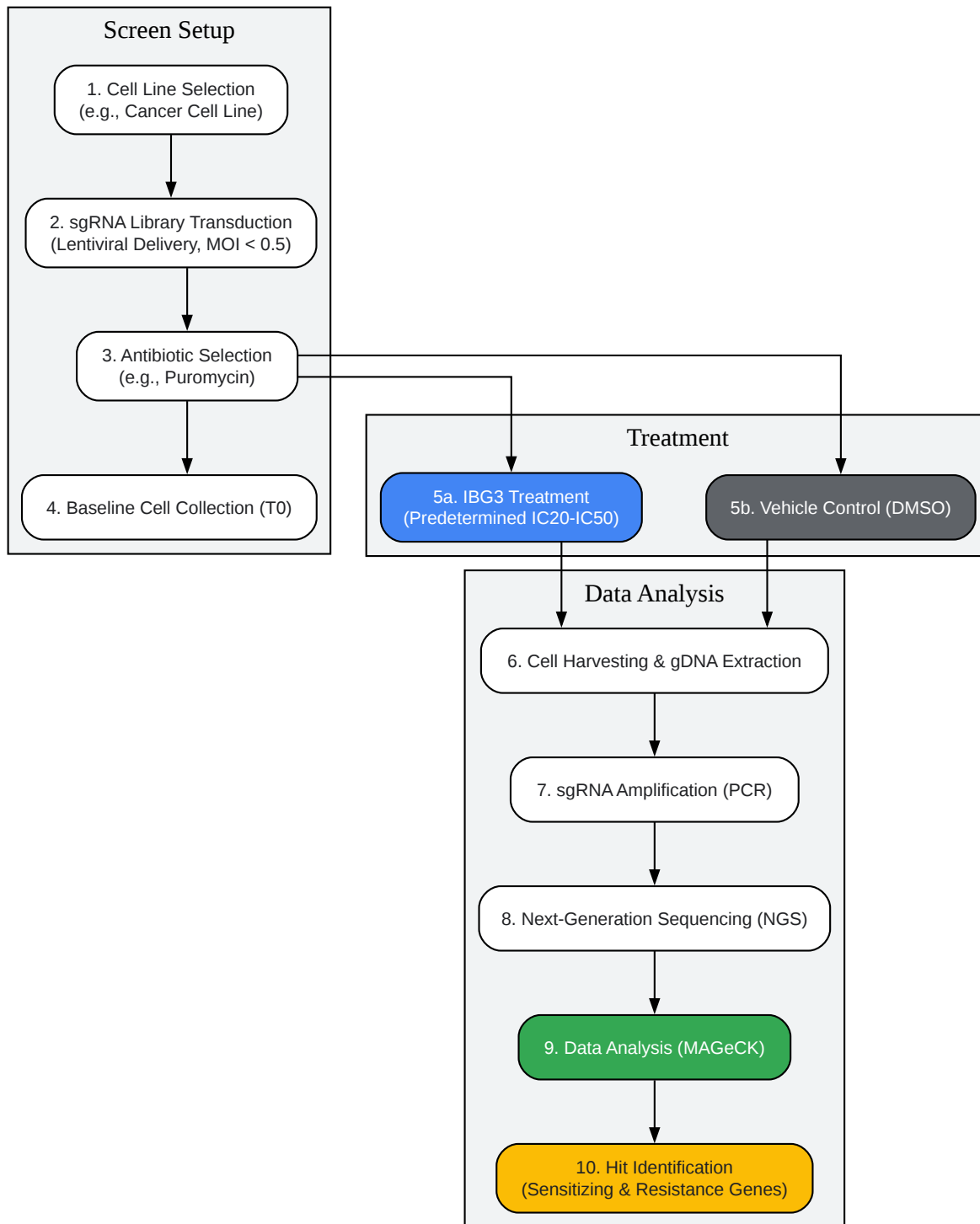


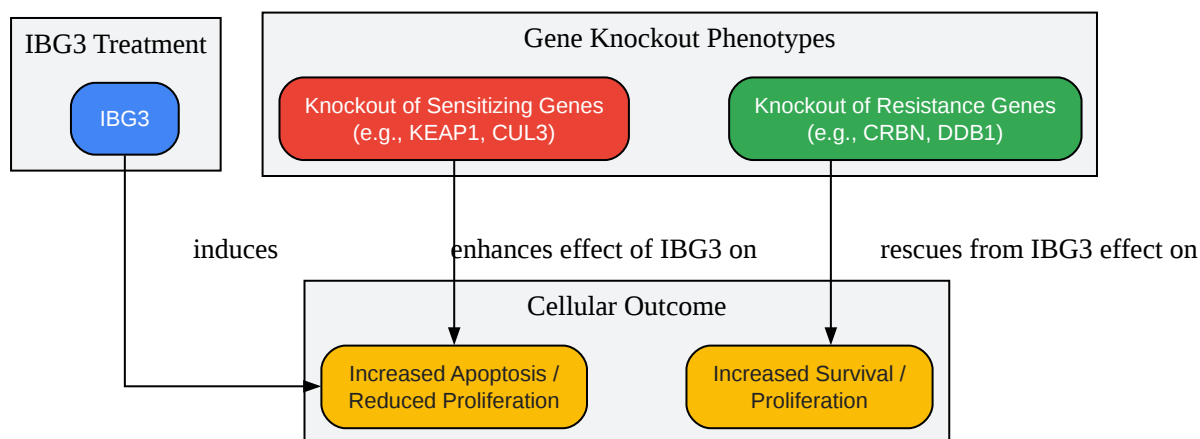
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Caption: **IBG3**-mediated degradation of BRD2/4 and its impact on downstream pathways.

Experimental Workflow for a Pooled CRISPR-Cas9 Screen with IBG3

A pooled CRISPR-Cas9 screen with a small molecule degrader like **IBG3** involves treating a population of cells, each with a single gene knockout, with the compound. The goal is to identify gene knockouts that confer either sensitivity or resistance to the compound by analyzing changes in the representation of single-guide RNAs (sgRNAs) over time.





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References

- 1. aacrjournals.org [aacrjournals.org]
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